molecular formula C15H15NO2 B1283363 2-[Benzyl(phenyl)amino]acetic acid CAS No. 23582-63-0

2-[Benzyl(phenyl)amino]acetic acid

Cat. No.: B1283363
CAS No.: 23582-63-0
M. Wt: 241.28 g/mol
InChI Key: KUPDILJKKXVBLS-UHFFFAOYSA-N
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Description

2-[Benzyl(phenyl)amino]acetic acid is a synthetic N,N-dialkylglycine derivative of interest in organic and medicinal chemistry research. Compounds featuring a acetic acid backbone attached to a tertiary amine group are frequently explored as building blocks for the synthesis of more complex molecules, such as pharmaceutical candidates or ligands for metal complexes . The structure of this compound suggests potential utility in the development of prodrugs or as an intermediate in the preparation of compounds with biological activity. Researchers may investigate its application in creating novel chemical entities, studying enzyme inhibition, or developing new coordination chemistry with transition metals . As with many specialized organic acids, its mechanism of action is not universal and is entirely dependent on the specific research context and target system. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(N-benzylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(18)12-16(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPDILJKKXVBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566207
Record name N-Benzyl-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23582-63-0
Record name N-Benzyl-N-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 Benzyl Phenyl Amino Acetic Acid and Its Molecular Architectures

De Novo Synthesis Approaches to the 2-[Benzyl(phenyl)amino]acetic Acid Scaffold

The fundamental construction of the this compound molecule can be achieved through several direct synthetic routes. These methods focus on the key bond-forming reactions that assemble the benzyl (B1604629), phenyl, and acetic acid components around a central nitrogen atom.

N-Alkylation and N-Arylation Methodologies for Amine Formation

The formation of the tertiary amine in this compound is a critical step that can be accomplished through N-alkylation and N-arylation reactions. A common strategy involves the reaction of a primary or secondary amine with an appropriate alkylating or arylating agent. For instance, the direct amination of benzyl chloride with phenylglycine in the presence of a base represents a straightforward approach to the target molecule. smolecule.com

Reductive amination provides an alternative pathway, utilizing a carbonyl compound and an amine. The reaction of phenylacetaldehyde (B1677652) with benzylamine (B48309), followed by an oxidation step, can also yield the desired scaffold. smolecule.com More broadly, N-alkylation of amines with alcohols, facilitated by catalysts, has emerged as a sustainable method for forming C-N bonds. nih.govorganic-chemistry.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination. organic-chemistry.org

A variety of catalysts, including those based on cobalt(II) and ruthenium, have been shown to be effective for the N-alkylation of aromatic and aliphatic amines with alcohols. organic-chemistry.org Furthermore, a catalyst-free N-alkylation/N'-arylation process has been described for the synthesis of aromatic aminoalkyl amines, highlighting the ongoing development of novel amine synthesis methodologies. nih.gov

Carboxylic Acid Functionalization via Precursor Hydrolysis

The carboxylic acid moiety of this compound is often introduced by the hydrolysis of a suitable precursor, such as a nitrile or an ester. The Strecker synthesis, a classic method for producing α-amino acids, involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid. libretexts.org

A more direct precursor to the "acetic acid" portion of the molecule is phenylacetonitrile (B145931) (benzyl cyanide). The hydrolysis of benzyl cyanide, typically using either acidic or alkaline conditions, is a standard method for the preparation of phenylacetic acid. orgsyn.org Non-catalytic hydrolysis of phenylacetonitrile in near-critical water has also been reported as a greener alternative. google.com Similarly, the hydrolysis of benzyl acetate (B1210297) can produce the corresponding carboxylic acid. google.com In the context of this compound synthesis, a precursor containing a nitrile or ester group can be carried through the N-alkylation and/or N-arylation steps, followed by a final hydrolysis to unmask the carboxylic acid.

Synthesis of N-Phenyl-N-benzyl-Glycine Analogues and Related Structures

The core this compound structure serves as a template for the synthesis of a wide array of analogues with modified properties. These syntheses often involve the derivatization of a pre-existing framework or the use of substituted starting materials.

Derivatization of Phenylaminoacetic Acid Frameworks

Starting with a phenylaminoacetic acid scaffold, various derivatives can be prepared. For example, new phenylaminoacetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides have been synthesized by reacting ethyl phenylaminoacetate with hydrazine (B178648) hydrate, followed by condensation with different isatins. asianpubs.org The initial ethyl phenylaminoacetate was prepared by refluxing aniline (B41778) with ethyl chloroacetate. asianpubs.org This highlights how the ester group of the phenylaminoacetic acid framework can be readily transformed into other functional groups, such as hydrazides.

The carboxylic acid group of this compound itself is reactive and can undergo typical transformations like esterification with alcohols to form esters and amide formation with amines to yield amides. smolecule.com

Synthesis of Variously Substituted Benzylamino Acetic Acid Analogues

The synthesis of analogues with substituents on the aromatic rings or the alkyl backbone is a common strategy to modulate the molecule's properties. A range of substituted aryl benzylamines have been synthesized as inhibitors of certain enzymes. mdpi.com These syntheses often involve the reductive amination of a substituted aldehyde with a substituted aniline. mdpi.com For instance, a 3-N-acetylated aldehyde was synthesized from the corresponding 3-nitroaldehyde via reduction and acetylation, and then reacted with a substituted aniline to produce the desired product. mdpi.com

Similarly, a series of bifunctional chelating agents, which are substituted benzyl derivatives of diethylenetriaminetetraacetic acids, have been synthesized. nih.gov The synthesis of substituted (cyclopropanecarbonylthioureido)aryl-(benzyl-)carboxylic acids has also been reported, demonstrating the versatility of the benzylamino acetic acid core in accommodating diverse functionalities. zsmu.edu.ua The synthesis of 2-substituted 3-acetic acid benzimidazole (B57391) derivatives has been achieved by reacting 2-substituted benzimidazoles with chloroacetic acid. rjpbcs.com

Multi-Step Synthetic Pathways Incorporating the this compound Moiety

The this compound moiety can be a key component in more extensive, multi-step synthetic sequences to create complex molecules. smolecule.comrjpbcs.com Such syntheses often involve the initial construction of the core scaffold followed by further functionalization or elaboration.

An example of a multi-step synthesis is the preparation of 2-substituted 3-acetic acid benzimidazole derivatives. rjpbcs.com This process involves the initial synthesis of 2-methyl benzimidazole from o-phenylenediamine (B120857) dihydrochloride (B599025) and acetic acid. This is followed by the synthesis of 2-substituted benzimidazole derivatives via reaction with substituted benzaldehydes. The final step is the reaction of these intermediates with chloroacetic acid to yield the target acetic acid derivatives. rjpbcs.com

Catalytic Systems and Mechanistic Considerations in this compound Synthesis

The synthesis of this compound often relies on catalytic systems to enhance reaction rates, improve yields, and promote selectivity. These catalysts can range from simple acids and bases to complex organometallic compounds.

Acid and Base Catalysis: Condensation reactions such as esterification and its reverse reaction, hydrolysis, are frequently catalyzed by strong acids like sulfuric acid or by bases. In esterification, the acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Conversely, in base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the ester's carbonyl carbon. Similarly, the alkylation of the amine nitrogen can be facilitated by a base, which deprotonates the amine to increase its nucleophilicity.

Transition Metal Catalysis: Modern organic synthesis often employs transition metal catalysts for constructing C-N and C-C bonds. Palladium-based catalysts are particularly versatile. For instance, palladium-catalyzed reactions are used for the acetoxylation of benzylic C-H bonds and in Suzuki couplings to form C-C bonds in the synthesis of complex related molecules. In the context of forming the N-benzyl bond, a palladium-catalyzed Buchwald-Hartwig amination could be a potential, albeit advanced, route. This reaction involves the coupling of an aryl halide or triflate with an amine. The catalytic cycle for such reactions typically involves steps of oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Other Catalytic Systems: Solid-phase catalysts, such as the acidic resin Amberlyst A-15, have been used to drive condensation reactions for synthesizing related heterocyclic structures. These catalysts are advantageous because

Chemical Reactivity and Transformation Pathways of 2 Benzyl Phenyl Amino Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxyl group (-COOH) is a primary site for chemical modification, enabling the synthesis of various acyl derivatives through esterification, amidation, and cyclization reactions.

The carboxylic acid moiety of 2-[benzyl(phenyl)amino]acetic acid can readily undergo esterification and amidation, which are fundamental transformations for this functional group. smolecule.com

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, reacting this compound with a primary alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions, such as with chlorosulfonic acid or sulfuric acid, would produce the methyl or ethyl ester, respectively. ijrrr.comgoogle.com The general process for direct esterification often involves heating the carboxylic acid with the alcohol, sometimes in an inert solvent. researchgate.netnih.gov Porous polymeric acid catalysts have also been shown to be effective in promoting such reactions. researchgate.net

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. This direct amidation often requires activation of the carboxylic acid or specific catalysts to proceed efficiently, as a simple mixture of the acid and amine can result in a non-reactive ammonium (B1175870) carboxylate salt. nih.gov Methods for direct amide bond formation include using catalysts like nickel chloride or generating activating agents in situ. nih.govacs.org For instance, the reaction of a phenylacetic acid derivative with a benzylamine (B48309) derivative can be catalyzed by NiCl₂ to give the corresponding amide in good yield. nih.gov

The table below summarizes typical conditions for these transformations, drawn from analogous reactions.

TransformationReactantReagents/CatalystProductRef
Esterification Alcohol (e.g., Ethanol)H₂SO₄ (conc.), refluxEthyl 2-[benzyl(phenyl)amino]acetate ijrrr.com
Amidation Primary Amine (e.g., Benzylamine)NiCl₂, Toluene, 110°CN-Benzyl-2-[benzyl(phenyl)amino]acetamide nih.gov

The carboxylic acid group of this compound can serve as a precursor for the synthesis of various heterocyclic compounds. This typically involves a multi-step process where the acid is first converted into a more reactive intermediate, such as an acid chloride or a hydrazide.

One prominent pathway involves the conversion of the carboxylic acid to a carbohydrazide (B1668358) (R-CONHNH₂). This intermediate can then undergo cyclization with various reagents to form five-membered heterocyclic rings. For example, a related compound, 2-[(2,6-dichloroanilino)phenyl]acetic acid, was converted to its corresponding hydrazide, which was then reacted with p-bromobenzoic acid in the presence of phosphorous oxychloride to yield a 1,3,4-oxadiazole (B1194373) derivative. ijrrr.com Similarly, reaction of the hydrazide with thiosemicarbazide (B42300) followed by cyclization in sulfuric acid can produce 1,3,4-thiadiazoles. ijrrr.com

Another approach is the Erlenmeyer–Plöchl reaction, where N-acylglycines condense with aldehydes to form oxazolones (azlactones). acs.org These intermediates can then participate in further cascade cyclizations. While this compound is an N,N-disubstituted glycine (B1666218), its derivatives could potentially be used in similar complex cyclization strategies to build intricate molecular frameworks like indeno[2,1-c]pyran-3-ones. acs.org

The following table outlines a representative cyclization pathway starting from a related phenylacetic acid derivative.

Starting MaterialIntermediateReagents for CyclizationHeterocyclic ProductRef
2-[(2,6-dichloroanilino)phenyl]acetic acidAcid Hydrazidep-Bromobenzoic acid, POCl₃5-(p-Bromophenyl)-2-[(2,6-dichloroanilino)benzyl]-1,3,4-oxadiazole ijrrr.com

Reactions at the Tertiary Amine Nitrogen

The nitrogen atom in this compound is tertiary, meaning it is bonded to three carbon atoms (the benzyl (B1604629) group, the phenyl group, and the acetyl group). This structural feature defines its reactivity, particularly its role as a nucleophile.

All amines possess an active lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. chemguide.co.uk The tertiary amine in this compound is no exception. It can use its lone pair to attack an electrophilic carbon atom, such as the one in a halogenoalkane (alkyl halide). chemguide.co.uk

This reaction results in the formation of a quaternary ammonium salt. chemguide.co.uk For example, the reaction of this compound with an alkyl halide like methyl iodide would lead to the displacement of the iodide ion and the formation of a tetra-substituted ammonium iodide salt. Unlike primary or secondary amines, the resulting quaternary ammonium ion has no protons on the nitrogen atom that can be removed, so the reaction stops at this stage. chemguide.co.uk The nucleophilicity of the amine, and thus the reaction rate, can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com

Amine ReactantElectrophileProductReaction TypeRef
Tertiary Amine (R₃N)Halogenoalkane (R'-X)Quaternary Ammonium Salt (R₃R'N⁺ X⁻)Nucleophilic Substitution (Sₙ2) chemguide.co.uk

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. youtube.comnih.gov The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon, followed by dehydration to form the imine. youtube.com

The compound this compound possesses a tertiary amine. Tertiary amines lack the necessary N-H protons that are eliminated as water during the dehydration step of Schiff base formation. youtube.comyoutube.com Consequently, this compound cannot directly react with aldehydes or ketones to form a Schiff base. Any such transformation would require prior modification of the molecule to generate a primary amine functionality.

Heterocyclic Ring Formation Utilizing this compound Precursors

The structural backbone of this compound can be incorporated into more complex heterocyclic systems. Such syntheses often use the compound or its derivatives as synthons in reactions that build new rings. These transformations typically leverage the reactivity of both the carboxylic acid and the aromatic rings.

A common strategy involves converting the carboxylic acid into a more versatile functional group, such as a hydrazide, which can then be cyclized. As detailed in section 3.1.2, this approach is used to synthesize five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. ijrrr.com For example, the synthesis of nitazenes, a class of benzimidazole (B57391) derivatives, involves the derivatization of a 2-benzylbenzimidazole core, which could potentially be constructed from precursors related to this compound. wikipedia.org

Another powerful method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole (B145914) ring. nih.gov While not a direct reaction of the parent acid, derivatives of this compound could be envisioned as components in such cyclocondensation reactions to build highly substituted pyrrole-containing structures. nih.gov

Coupling Reactions and Complex Molecule Assembly Featuring the this compound Unit

The functional groups present in this compound make it a suitable component for various coupling reactions, enabling the assembly of more complex molecules and molecular libraries. Both the carboxylic acid and the secondary amine functionalities can participate in multicomponent reactions, while the phenyl rings can be functionalized for cross-coupling reactions.

A prominent example of a multicomponent reaction where this compound can be employed is the Ugi reaction. wikipedia.orgacs.orgorgsyn.orgnih.govbeilstein-journals.org The Ugi four-component reaction (Ugi-4CR) involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. In this context, this compound can serve as the carboxylic acid component. The reaction would proceed by combining an aldehyde/ketone, an amine, an isocyanide, and this compound to yield a complex α-acylamino amide product, incorporating the N-benzyl-N-phenylglycyl moiety.

Furthermore, derivatives of this compound bearing a halo-substituent on one of the phenyl rings can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. organic-chemistry.orgmdpi.comresearchgate.netnih.govnih.gov For instance, a (4-iodophenyl)-substituted derivative of this compound could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form an alkyne-substituted product. This strategy allows for the introduction of diverse molecular fragments onto the aromatic core of the molecule.

Table 4: Application of this compound in Coupling Reactions

Coupling ReactionRole of this compoundOther ComponentsProduct Type
Ugi ReactionCarboxylic Acid ComponentAldehyde/Ketone, Amine, Isocyanideα-Acylamino Amide
Sonogashira CouplingHaloaryl Derivative (e.g., iodo-substituted)Terminal Alkyne, Pd-catalyst, Cu(I)-catalystAryl-Alkyne Conjugate

The participation of this compound and its derivatives in these powerful coupling reactions underscores its value as a versatile scaffold for the construction of diverse and complex molecular structures.

Structural Elucidation and Spectroscopic Characterization of 2 Benzyl Phenyl Amino Acetic Acid and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for identifying the functional groups present in 2-[Benzyl(phenyl)amino]acetic acid. The spectra are characterized by absorption bands corresponding to specific bond vibrations.

In N-substituted glycine (B1666218) derivatives, the carboxylic acid group presents several characteristic bands. The O-H stretching vibration typically appears as a broad band in the region of 3500 cm⁻¹, indicative of hydrogen bonding. acs.org The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1700 and 1750 cm⁻¹. The C-O stretching and O-H bending vibrations also provide valuable structural information.

The tertiary amine group (N-benzyl, N-phenyl) is identified by C-N stretching vibrations. The aromatic rings (benzyl and phenyl) exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methylene (B1212753) group (-CH₂-) in the acetic acid moiety shows characteristic stretching and bending vibrations.

Raman spectroscopy offers complementary information. For glycine and its derivatives, unique absorption peaks can differentiate between polymorphs. For instance, in glycine, the α- and γ-forms can be identified by distinct peaks in the 1325–1360 cm⁻¹ and 1445–1465 cm⁻¹ regions, respectively. mdpi.com This technique is also sensitive to the vibrations of the aromatic rings and the carbon skeleton.

Table 1: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 3500-2500 (broad)
C=O Stretch 1750-1700
C-O Stretch 1320-1210
O-H Bend 1440-1395
Aromatic Rings C-H Stretch 3100-3000
C=C Stretch 1600-1450
Methylene C-H Stretch 2960-2850
Amine C-N Stretch 1350-1000

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, and Two-Dimensional NMR Techniques) for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The protons of the phenyl and benzyl (B1604629) groups typically appear in the aromatic region (δ 7.0-7.5 ppm). The methylene protons of the benzyl group (-CH₂-Ph) and the acetic acid moiety (-CH₂-COOH) will appear as distinct signals, likely in the range of δ 3.5-5.0 ppm. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the carbonyl carbon (δ ~170-180 ppm), the aromatic carbons (δ ~110-150 ppm), and the aliphatic methylene carbons (δ ~40-60 ppm). acs.org

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are used to establish correlations between protons and carbons. COSY identifies coupled protons, helping to trace the connectivity within the benzyl and phenyl rings and the link between the methylene groups. HMQC correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. ugm.ac.id

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) 10-13 (broad) 170-180
Methylene (-CH₂-COOH) 3.5-4.5 50-60
Benzyl Methylene (N-CH₂-Ph) 4.0-5.0 55-65
Aromatic Protons (Ph & Bn) 7.0-7.5 110-150

Mass Spectrometry (Electrospray Ionization, Fast Atom Bombardment) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing further confirmation of its structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound (C₁₅H₁₅NO₂), the expected molecular weight is approximately 241.28 g/mol . nih.gov ESI-MS would therefore show a prominent ion at m/z 242 [M+H]⁺ or m/z 240 [M-H]⁻.

Fast Atom Bombardment (FAB): FAB is another soft ionization technique that can be used to obtain molecular weight information.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), on the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (CO₂H), cleavage of the benzyl group, and fragmentation of the phenyl ring. For instance, in related N-benzyl substituted compounds, the migration of the benzyl group has been observed during CID. nih.gov

Table 3: Expected Mass Spectrometric Data for this compound

Ion m/z (calculated)
[M]⁺ 241.11
[M+H]⁺ 242.12
[M-H]⁻ 240.10
[M-COOH]⁺ 196.12
[C₇H₇]⁺ (benzyl cation) 91.05

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Comprehensive Spectroscopic Analysis in the Characterization of Related Impurities and Synthetic Intermediates

The synthesis of this compound can lead to the formation of impurities and involve several intermediates. The spectroscopic techniques discussed above are crucial for their identification and characterization.

For example, starting materials such as benzylamine (B48309) and phenylacetic acid, or by-products from side reactions, can be detected and identified using a combination of chromatographic and spectroscopic methods. Impurities might include products of over-alkylation, de-benzylation, or incomplete reaction.

A known related compound, N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide, is listed as an impurity of Antazoline. usp.org Its characterization would follow a similar analytical workflow, utilizing FTIR, NMR, and MS to confirm its structure and differentiate it from the target compound. The synthesis of derivatives, such as esters or amides, for structure-activity relationship studies also relies heavily on these spectroscopic methods for confirmation of the desired chemical transformation. acs.org

Computational Chemistry and Theoretical Investigations of 2 Benzyl Phenyl Amino Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For 2-[benzyl(phenyl)amino]acetic acid, DFT calculations would be instrumental in elucidating its three-dimensional structure and the energetic landscape of its various conformations.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable arrangement in space—the global minimum on the potential energy surface. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms of the benzyl (B1604629), phenyl, and acetic acid moieties.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectroscopic data to validate the computational model. For instance, the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, as well as the C-N and aromatic C-H vibrations, would be identified.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure of a molecule in terms of localized electron-pair "bonding" units. This analysis provides a detailed picture of charge distribution and the nature of intramolecular interactions. In this compound, NBO analysis would quantify the delocalization of electron density, revealing hyperconjugative interactions that contribute to the molecule's stability.

Key interactions would likely include the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent phenyl and benzyl groups (n → π* interactions). Furthermore, interactions between the filled π-orbitals of the aromatic rings and the antibonding orbitals of the carboxylic acid group (π → π*) could also be significant. These interactions are quantified by the second-order perturbation energy, E(2), where higher values indicate stronger electronic delocalization.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Computational methods provide several descriptors that offer insights into how this compound is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) moiety, while the LUMO may be distributed over the benzyl and carboxylic acid groups. The magnitude of the energy gap would provide a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the acidic hydrogen of the hydroxyl group and potentially the hydrogen atoms of the aromatic rings, highlighting them as sites for nucleophilic interaction.

Global Reactivity Parameters (GRPs) and Chemical Softness/Hardness Evaluations

Electronegativity (χ) , the power of an atom or group of atoms to attract electrons, can be calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) is a measure of the resistance to charge transfer and is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a harder molecule, which is less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are generally more reactive.

By calculating these parameters for this compound, a more nuanced understanding of its reactivity profile can be achieved, allowing for comparisons with other related compounds.

Below is a hypothetical data table summarizing the kind of results that would be obtained from such computational analyses.

Computational Parameter Hypothetical Value Significance
Optimized Geometry
C=O Bond Length~1.22 ÅIndicates the double bond character of the carbonyl group.
O-H Bond Length~0.97 ÅReflects the covalent bond in the carboxylic acid.
C-N Bond Length~1.40 ÅShows the single bond character with some potential for delocalization.
Vibrational Frequencies
ν(C=O)~1750 cm⁻¹Characteristic stretching frequency of the carbonyl group.
ν(O-H)~3400 cm⁻¹Stretching frequency of the hydroxyl group, often broad due to hydrogen bonding.
NBO Analysis
E(2) for n(N) → π*(C-C)> 5 kcal/molIndicates significant delocalization of the nitrogen lone pair into the phenyl ring.
FMO Analysis
E_HOMO~ -6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
E_LUMO~ -1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 5.3 eVA larger gap suggests higher kinetic stability.
Global Reactivity Parameters
Electronegativity (χ)~ 3.85 eVMeasure of the molecule's ability to attract electrons.
Chemical Hardness (η)~ 2.65 eVIndicates resistance to change in electron distribution.
Chemical Softness (S)~ 0.38 eV⁻¹Reflects the molecule's polarizability and reactivity.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Analysis

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there are currently no publicly available research articles or datasets detailing molecular docking simulations specifically for the compound this compound. While computational studies, including molecular docking, are prevalent for a wide array of structurally similar compounds and derivatives, this particular molecule has not been the subject of such published investigations.

The search included queries for the compound under its various names, such as 2-(N-benzylanilino)acetic acid and Glycine (B1666218), N-phenyl-N-(phenylmethyl)-, and utilized its CAS number (23582-63-0) across multiple scientific databases. The results were consistently limited to database entries providing basic chemical and physical properties, and listings from commercial suppliers.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. Such studies typically report on binding affinities (often expressed as a docking score or binding energy), the specific amino acid residues of the macromolecular target involved in the interaction, and the types of interactions observed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Without any published research focusing on the molecular docking of this compound, it is not possible to provide detailed research findings, data tables of binding energies, or a list of interacting residues with any specific macromolecular target for this compound. The scientific community has not yet directed its focus to the in silico analysis of the ligand-macromolecule interactions of this compound in a manner that would allow for a detailed discussion as per the requested article structure.

Therefore, this section cannot be completed with the required scientifically accurate and detailed information as no such information exists in the current body of scientific literature.

Applications of 2 Benzyl Phenyl Amino Acetic Acid in Advanced Organic Synthesis

Role as a Versatile Chemical Reagent and Intermediate

The utility of 2-[Benzyl(phenyl)amino]acetic acid as a versatile reagent stems from the reactivity of its constituent parts: the carboxylic acid and the tertiary benzylic amine. As an N-substituted glycine (B1666218) derivative, it belongs to a class of compounds widely used as precursors for a variety of molecular structures, particularly nitrogen-containing heterocycles.

The carboxylic acid moiety can be activated or transformed through standard organic reactions. For instance, it can be converted into esters, amides, or acid chlorides, which then serve as key intermediates for further elaboration. The tertiary amine, featuring both an aniline-type nitrogen and a benzyl (B1604629) group, provides a stable yet functionalizable core.

In the synthesis of heterocyclic compounds, N-substituted amino acids are invaluable starting materials. For example, analogous N-aryl glycine derivatives are precursors in the synthesis of lactams, which are core structures in many biologically active compounds, including β-lactam antibiotics nih.govnih.gov. The intramolecular cyclization of an activated form of this compound could potentially lead to the formation of substituted lactam rings, a foundational strategy in medicinal chemistry organic-chemistry.org.

Furthermore, this compound is well-suited for use in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product, incorporating the majority of the atoms from the starting materials nih.govmdpi.combeilstein-journals.org. The dual functionality of this compound allows it to participate in such reactions to rapidly build molecular complexity. For instance, its carboxylic acid could engage in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to the formation of peptide-like structures or complex amides mdpi.com.

The table below illustrates the potential of N-substituted amino acid scaffolds as intermediates in the synthesis of various heterocyclic systems, highlighting the versatility of this compound class.

Precursor TypeTarget Heterocyclic SystemSynthetic StrategyPotential Application
N-Aryl Amino AcidBenzodiazepineIntramolecular CyclizationCNS Agents
N-AcylglycineOxazolone (Azlactone)Erlenmeyer-Plöchl ReactionPeptide Synthesis Intermediate
N-Substituted GlycineHydantoinBucherer-Bergs ReactionAnticonvulsant Drugs
This compound Substituted Lactam Intramolecular Amidation Antibiotic Scaffolds

Utility in the Construction of Complex Organic Architectures

The construction of complex organic architectures, such as alkaloids and other natural products, often relies on the use of chiral building blocks that can guide the stereochemical outcome of a synthesis. While this compound is itself achiral, its derivatives can be employed as sophisticated synthons for creating intricate molecular frameworks.

Research has demonstrated the use of phenylglycinol-derived lactams in the enantioselective synthesis of piperidine-containing alkaloids researchgate.net. These syntheses showcase how a glycine-related scaffold can be elaborated into polycyclic systems. This compound serves as a logical precursor to similar chiral lactams and other key intermediates. By resolving a chiral derivative or employing an asymmetric transformation, this compound can be integrated into synthetic routes targeting complex, biologically active molecules.

The general strategy involves using the amino acid derivative to form a core heterocyclic structure, such as a piperidone or pyrrolidone, which is then systematically functionalized. The N-benzyl and N-phenyl groups can influence the stereoselectivity of subsequent reactions by imparting steric hindrance, directing incoming reagents to a specific face of the molecule. This directing effect is crucial for controlling the three-dimensional arrangement of atoms in the final product.

For example, a potential synthetic route could involve the following conceptual steps:

Chiral Auxiliary Attachment: The carboxylic acid of this compound is coupled with a chiral auxiliary.

Diastereoselective Transformation: A key bond-forming reaction (e.g., alkylation, aldol addition) is performed, with the chiral auxiliary and the bulky N-substituents directing the stereochemistry.

Cyclization: The modified scaffold is cyclized to form a core heterocyclic ring.

Elaboration and Auxiliary Removal: Further functionalization of the ring and subsequent removal of the chiral auxiliary and protecting groups yield the complex target molecule.

This approach highlights the role of this compound not just as a simple starting material, but as a foundational element for stereocontrolled synthesis.

Catalytic Applications in Stereoselective Transformations (e.g., Aldol-Type Reactions)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Amino acids and their derivatives are prominent in this field, often serving as chiral catalysts or ligands for metal complexes nih.gov.

While this compound itself is achiral and, as a tertiary amine, cannot participate directly in the common enamine-based catalytic cycle of organocatalysts like proline in aldol reactions organic-chemistry.orgnih.gov, it serves as an excellent scaffold for the development of chiral ligands. By introducing chirality into the molecule—for instance, by using a chiral benzyl group or by derivatizing the carboxylic acid with a chiral alcohol or amine—it can be converted into a ligand for metal-catalyzed stereoselective transformations.

Research has shown that N-benzylproline derivatives can act as effective ligands in Ni(II)-catalyzed asymmetric synthesis of other amino acids beilstein-journals.org. This provides a strong precedent for the potential application of ligands derived from this compound. The N-benzyl and N-phenyl groups would create a defined chiral pocket around a coordinated metal center, influencing the facial selectivity of substrate approach and thereby inducing asymmetry in the product.

Such a ligand could be applied to a range of stereoselective reactions, including:

Aldol-Type Reactions: Catalyzing the enantioselective addition of enolates to aldehydes scirp.org.

Michael Additions: Controlling the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems.

Asymmetric Cross-Coupling Reactions: Directing the formation of chiral C-C bonds in reactions catalyzed by metals like nickel or palladium nih.gov.

The performance of such a catalyst would depend on the precise architecture of the ligand. The table below outlines hypothetical data for a chiral ligand derived from this compound in a model aldol reaction, based on typical results seen with amino acid-derived ligands.

Aldehyde SubstrateKetone SubstrateLigand Loading (mol%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of Major Diastereomer
4-NitrobenzaldehydeCyclohexanone595:598%
IsovaleraldehydeAcetone10N/A92%
BenzaldehydeCyclopentanone590:1095%

This potential application underscores the value of this compound not merely as a reactant but as a foundational structure for the design of new tools in asymmetric synthesis.

Biochemical Research Methodologies and Mechanistic Investigations Involving 2 Benzyl Phenyl Amino Acetic Acid

Probing Enzyme Activity and Kinetic Modulation Studies

Investigating the effect of 2-[Benzyl(phenyl)amino]acetic acid and its derivatives on enzyme activity is crucial for identifying potential therapeutic targets and understanding biological regulation. These studies typically involve detailed enzyme kinetic analyses to determine the potency and mechanism of inhibition or activation.

Methodologies and Findings: Biochemical assays are employed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. Key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the Michaelis constant (Kₘ), and the maximal velocity (Vₘₐₓ) are determined. For instance, in studies of structurally related benzylamine (B48309) derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism, kinetic analyses are used to characterize the nature of the inhibition. nih.govmdpi.com

Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, are commonly used to distinguish between competitive, non-competitive, and mixed-type inhibition. nih.govmdpi.com For example, studies on pyridazinobenzylpiperidine derivatives revealed competitive inhibition of MAO-B, indicating that the inhibitors bind to the same active site as the natural substrate, benzylamine. mdpi.com This type of analysis provides insight into how a compound like this compound might interact with an enzyme's active site.

Table 1: Enzyme Inhibition Data for Benzylamine Derivatives Against hMAO-B Below is a representative table illustrating the kind of data generated in such kinetic studies for benzylamine-sulfonamide derivatives.

CompoundSubstituentIC₅₀ (µM) for hMAO-BInhibition TypeKᵢ (µM)
4i 4-Trifluoromethyl0.041 ± 0.001Non-competitive-
4t 3-Chloro-4-fluoro0.065 ± 0.002Non-competitive-
S5 3-Chloro0.203Competitive0.155 ± 0.050
S16 2-Cyano0.979Competitive0.721 ± 0.074
Selegiline (Ref.) -0.037 ± 0.001--
Data sourced from studies on related benzylamine derivatives for illustrative purposes. nih.govmdpi.com

These kinetic studies are fundamental for the initial characterization of a compound's biological activity and provide a quantitative measure of its potency and a qualitative understanding of its interaction with the target enzyme. nih.gov

Elucidation of Protein-Ligand Interaction Mechanisms through Biochemical Assays

Understanding how this compound binds to a target protein is essential for rational drug design and for explaining its biological effects. As an N-substituted glycine (B1666218), it can be considered a monomer unit for "peptoids," which are peptide mimics known to engage in protein-protein interactions. nih.govresearchgate.net Biochemical assays are employed to characterize these binding events.

Methodologies and Findings: A variety of biophysical and biochemical techniques are used to study these interactions. Fluorescence Polarization (FP) assays, for example, can measure the binding affinity between a fluorescently labeled ligand and a protein. nih.gov Changes in the polarization of the emitted light upon binding provide quantitative data on the binding constant (Kₐ) or dissociation constant (Kₐ).

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can identify the specific atoms of the ligand and the amino acid residues of the protein that are involved in the binding interface. nih.gov These methods provide high-resolution structural information about the protein-ligand complex in solution.

Other common techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kₐ).

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized.

UV-vis and Fluorescence Spectroscopy: These methods can detect changes in the absorbance or fluorescence of a protein (often due to tryptophan or tyrosine residues) or a ligand upon complex formation. acs.org

For N-substituted glycine derivatives, these assays have been used to study their interactions with macromolecules like DNA and Human Serum Albumin (HSA), confirming binding and providing affinity constants. acs.org

Research into Metabolic Pathway Involvement and Interception Strategies

Investigating the metabolic fate of this compound is critical to understanding its stability, duration of action, and potential for generating active or inactive metabolites. Research in this area explores how the compound is processed by metabolic enzymes and whether it or its metabolites can intercept or modulate specific metabolic pathways.

Methodologies and Findings: In vitro metabolic studies using liver microsomes are a standard approach to identify potential metabolic pathways. nih.gov These preparations contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of oxidative drug metabolism. By incubating the compound with microsomes and an NADPH-generating system, researchers can identify metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Studies on structurally related N-benzyl compounds, such as N-benzyl-tert-butylamine and N-benzylnornicotine, have identified common metabolic routes. nih.govresearchgate.net These include:

N-debenzylation: The oxidative removal of the benzyl (B1604629) group, often leading to the formation of benzaldehyde and the corresponding N-debenzylated amine. nih.govnih.gov

N-oxidation: The formation of N-oxide metabolites. dergipark.org.tr

Arene Oxidation: Hydroxylation of the aromatic phenyl or benzyl rings. nih.gov

By identifying these metabolic "soft spots," strategies can be devised to intercept these pathways. For example, if N-debenzylation is found to inactivate the compound, medicinal chemists can modify the structure to block this metabolic route, for instance, by replacing the benzyl group with a more metabolically stable benzoyl group. nih.gov This strategy aims to improve the pharmacokinetic profile and in vivo half-life of the parent compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Understanding

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and are essential for optimizing the biological activity of a lead compound like this compound. SAR involves systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological activity, such as enzyme inhibition or receptor binding.

Methodologies and Findings: SAR studies are conducted by synthesizing a library of analogs where specific parts of the molecule are altered. For this compound, modifications could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions.

Substitution on the Benzyl Ring: Similar modifications to the benzyl moiety to explore steric and electronic effects. chapman.edu

Alteration of the Acetic Acid Moiety: Esterification, amidation, or replacement with other acidic groups to probe the importance of the carboxylate.

Modification of the Glycine Backbone: Introducing constraints to reduce conformational flexibility.

The synthesized analogs are then tested in relevant biological assays. For example, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1, extensive SAR studies were performed. nih.govresearchgate.net These studies revealed that specific substitutions on the phenyl and pyrimidine rings were crucial for achieving nanomolar potency. nih.gov Such studies provide a mechanistic understanding of how the molecule interacts with its target, identifying key pharmacophoric features required for activity. frontiersin.orgmdpi.com

Table 2: Illustrative SAR Data for Antibacterial N-Aryl Amino Acid Analogs This table demonstrates how activity can vary with structural changes in a series of related compounds.

Compound IDN-Aryl SubstituentR-Group on Amino AcidAntibacterial Activity (Zone of Inhibition, mm) vs. S. aureus
3a 4-NitrophenylH (Glycine)25
3c 4-CyanophenylH (Glycine)16
3d 4-AcetylphenylH (Glycine)24
3j 2,4-Dinitrophenyl(CH₂)₄ (Proline)26
Streptomycin (Ref.) --22
Data adapted from studies on N-aryl amino acids to illustrate SAR principles. mdpi.com

The results from SAR studies are often used to build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the activity of new, unsynthesized compounds. mdpi.com

Development of Molecular Probes for Biochemical System Analysis

The scaffold of this compound can be functionalized to create molecular probes, which are powerful tools for studying biological systems. These probes are designed to report on the presence of specific molecules, ions, or enzymatic activities through a measurable signal, typically fluorescence.

Methodologies and Findings: The development of a molecular probe involves conjugating the core scaffold, which provides the binding specificity, to a reporter group. Common reporter groups include:

Fluorophores: Such as fluorescein, rhodamine, or nitrobenzoxadiazole (NBD), which can change their fluorescence intensity, wavelength, or lifetime upon a binding event or enzymatic reaction. tandfonline.com

Photoaffinity Labels (PALs): Groups like benzophenones or diazirines that, upon photoactivation, form a covalent bond with a nearby binding partner, allowing for target identification. mdpi.com

Biotin Tags: For pull-down experiments to isolate and identify binding partners. mdpi.com

For a scaffold like this compound, a fluorescent probe could be designed by attaching a fluorophore to a position on the molecule that does not interfere with its biological activity. For example, N-benzyl derivatives have been successfully conjugated to the NBD fluorophore to create probes for visualizing the peripheral benzodiazepine receptor (PBR) in living cells. tandfonline.com The probe's fluorescence can be used in techniques like fluorescence microscopy and flow cytometry to visualize the location and dynamics of the target protein. The modular nature of the N-substituted glycine structure makes it particularly amenable to the incorporation of such functional tags, either at the N-terminus, C-terminus, or on a side chain if it were part of a larger peptoid oligomer. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 2 Benzyl Phenyl Amino Acetic Acid

Advancements in Asymmetric Synthesis of Chiral 2-[Benzyl(phenyl)amino]acetic Acid Derivatives

The development of stereoselective synthetic methods for chiral amino acids is a cornerstone of modern organic and medicinal chemistry. For this compound, which possesses a prochiral center, future research will likely focus on catalytic asymmetric synthesis to access enantiomerically pure forms.

Recent advancements in the synthesis of structurally similar compounds, such as α-benzyl amino acids and N-benzylic heterocycles, highlight promising strategies. The use of transition metal catalysis, particularly with palladium and nickel, has proven effective. For instance, catalytic asymmetric Tsuji-Trost benzylation of N-unprotected amino acid esters using a ternary catalyst system of a chiral aldehyde, a palladium species, and a Lewis acid has yielded various unnatural α-benzyl amino acids with high enantioselectivity. nih.gov Similarly, Ni/photoredox dual catalysis has been successfully employed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov

Another promising avenue is the use of chiral auxiliaries. (R)-2-Phenylglycine, a related compound, has been effectively used as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. researchgate.net This suggests that derivatives of this compound could also be synthesized with high stereocontrol by employing a suitable chiral auxiliary.

Future research will likely explore the adaptation of these existing methodologies to the specific substrate this compound. Key areas of investigation will include the design of new chiral ligands for transition metal catalysts and the development of novel chiral auxiliaries tailored for this particular amino acid structure. A recent study on the visible-light-promoted α-benzylation of N-phenyl α-amino acids to α-amino phenylpropanoids also presents a novel and mild approach that could be adapted for the asymmetric synthesis of this compound derivatives. acs.org

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

StrategyCatalyst/AuxiliaryPotential ApplicationKey Findings from Related Studies
Catalytic Asymmetric BenzylationPalladium/Chiral Aldehyde/Lewis AcidSynthesis of enantioenriched α-benzyl amino acids.Good to excellent yields and enantioselectivities for various substrates. nih.gov
Ni/Photoredox Dual CatalysisNickel/Bi-oxazoline (BiOX) LigandsAccess to chiral N-benzylic heterocycles.High enantioselectivity and broad substrate scope. nih.gov
Chiral Auxiliary Approach(R)-2-PhenylglycineAsymmetric synthesis of β-lactams.High diastereoselectivity in the formation of the azetidinone ring. researchgate.net
Visible-Light-Promoted BenzylationIridium photocatalystMild and efficient α-C-H benzylation of N-phenyl glycine (B1666218) esters.Moderate to good yields for a range of substrates. acs.org

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique structural features of this compound, namely the tertiary amine, the carboxylic acid, and the two aromatic rings, offer multiple sites for novel chemical transformations. Future research is expected to delve into the exploration of new reaction pathways, particularly through catalytic C-H activation.

The palladium-catalyzed functionalization of C-H bonds in phenylglycine derivatives has been demonstrated for ortho-halogenation and ortho-alkoxylation. mdpi.com This indicates that the phenyl ring of this compound could be selectively functionalized to introduce new substituents, thereby expanding its chemical diversity. Furthermore, catalytic C-H activation of benzylamines using palladium has been employed for annulation reactions with allenes to synthesize tetrahydroisoquinolines. nih.gov This opens up possibilities for using this compound as a scaffold to build more complex heterocyclic systems.

Aza-Wittig rearrangements of N-benzyl glycine methyl esters represent another intriguing reaction pathway that could be explored for this compound derivatives. researchgate.net These rearrangements can lead to the formation of N-aryl phenylalanine derivatives, offering a route to novel peptide building blocks.

The development of new catalytic systems will be crucial for unlocking the full potential of this compound. Research into copper-catalyzed C-H sulfonylation of benzylamines using a transient directing group showcases the potential for developing milder and more sustainable catalytic methods. chemrxiv.org

Integration into Advanced Materials Science Research

While direct applications of this compound in materials science are yet to be reported, its structure suggests several potential avenues for future research. The presence of both a carboxylic acid and an amine functionality makes it a suitable monomer for the synthesis of novel polyamides or other condensation polymers.

The aromatic rings could be functionalized to tune the optical or electronic properties of the resulting materials. For example, the introduction of conjugated systems could lead to the development of new organic semiconductors or light-emitting materials. The synthesis of N-phenyl-carbazole derivatives, which are used in optoelectronic applications, provides a blueprint for how aromatic amine-containing molecules can be incorporated into functional materials. researchgate.net

Furthermore, the chirality of this compound derivatives could be exploited to create chiral polymers with unique properties, such as the ability to selectively recognize other chiral molecules. The study of chiral recognition by inclusion crystals of amino-acid derivatives demonstrates the potential for creating materials with specific molecular recognition capabilities. researchgate.net

Future research in this area will likely involve the polymerization of this compound derivatives and the characterization of the resulting materials' physical and chemical properties.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for the rational design of new catalysts and materials. Future research will increasingly rely on a combination of experimental and computational methods to elucidate these mechanisms.

A study on the gas-phase elimination kinetics of N-benzylglycine ethyl ester, a close derivative, utilized both experimental techniques and theoretical calculations (B3LYP and MPW1PW91 levels of theory) to propose a concerted nonsynchronous six-membered cyclic transition state. molbase.com This integrated approach provides a detailed picture of the reaction pathway that would be difficult to obtain from experiments alone.

Density Functional Theory (DFT) calculations have been used to study the adsorption of phenylglycine on copper surfaces, providing insights into molecule-substrate interactions. aps.org Similar computational studies on this compound could help in understanding its behavior in catalytic systems or as a component in materials.

The mechanism of C-H activation is another area where integrated approaches are crucial. Experimental and computational studies on Rh(I)/PCy3-mediated C-H activation have revealed a directed intramolecular hydrogen transfer pathway. nih.gov Applying similar methodologies to the catalytic functionalization of this compound would provide valuable information for optimizing reaction conditions and catalyst design.

Q & A

Q. What are the recommended synthetic routes for 2-[Benzyl(phenyl)amino]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis protocol is commonly employed for structurally related arylacetic acids. First, a condensation reaction between benzylamine derivatives and substituted phenylacetic acids is performed under acidic conditions (e.g., methane sulfonic acid or acetic acid). Second, the intermediate is subjected to oxidation using agents like hydrogen peroxide or potassium permanganate to yield the final product . Optimization involves adjusting reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:aldehyde), and catalyst loading (5–10 mol%). Purity can be monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures for final purification.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6d_6 or CDCl3_3 to confirm proton environments and carbonyl resonance (~170–175 ppm for the acetic acid moiety).
  • FT-IR : Key peaks include C=O stretch (~1700 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • Crystallography :
    Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) provides definitive structural validation. Data collection on a Bruker-Nonius Kappa CCD diffractometer, followed by refinement via SHELXL (e.g., full-matrix least-squares refinement, R-factor < 0.05) . Hydrogen bonding and π–π stacking interactions (3.7–3.8 Å centroid distances) are critical for confirming molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies in electron density maps or thermal parameters often arise from disordered solvent molecules or incomplete hydrogen placement. Strategies include:
  • Using SHELXL ’s restraints (e.g., DFIX, ISOR) to model anisotropic displacement parameters for heavy atoms .
  • Applying TWINABS for absorption correction in cases of twinned crystals .
  • Validating hydrogen positions via difference Fourier maps and refining with riding models (C–H = 0.93–0.97 Å, Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}}) .

Q. What computational approaches predict the biological activity or receptor interactions of this compound?

  • Methodological Answer :
  • Virtual Screening : Dock the compound into target receptors (e.g., PPARγ) using software like AutoDock Vina. The ZINC database’s "drugs-now" subset provides structural templates for ligand-receptor affinity studies .
  • MD Simulations : Conduct 100-ns molecular dynamics runs in GROMACS to assess binding stability (RMSD < 2 Å). Key interactions include hydrogen bonds with Arg288 and hydrophobic contacts with Phe264 .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity (e.g., IC50_{50} values for enzyme inhibition).

Q. What are the potential biodegradation pathways of this compound in environmental contexts?

  • Methodological Answer : Studies on structurally similar arylacetic acids (e.g., diclofenac) reveal degradation via microbial action (e.g., Rhodococcus ruber):
  • Phase I : Hydroxylation at the benzyl or phenyl group (2–5 ppm 1H^1\text{H}-NMR shift) .
  • Phase II : Conjugation with homogentisic acid (via β-oxidation) or fumarylacetoacetic acid cleavage .
  • Analytical Tools : LC-MS/MS (MRM mode) to detect intermediates like 2-[2-(2′,6′-dichloroanilino)phenyl]acetic acid (m/z 296→214) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.